
2-(Dimethylsilyl)pyridine
Overview
Description
2-(Dimethylsilyl)pyridine, also known as dimethyl(2-pyridyl)silane, is an organosilicon compound with the molecular formula C7H11NSi. This compound features a pyridine ring substituted with a dimethylsilyl group at the 2-position. It is a valuable reagent in organic synthesis due to its unique reactivity and ability to act as a ligand in various catalytic processes .
Mechanism of Action
Target of Action
It is known to be a useful scaffold for a number of reactions including hydrosilylation, cross-coupling, and olefination .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As a scaffold in various chemical reactions, it likely has diverse effects depending on the specific reaction context .
Action Environment
Like all chemical compounds, its behavior is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Dimethylsilyl)pyridine can be synthesized through the reaction of 2-bromopyridine with chlorodimethylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar protocols to those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylsilyl)pyridine undergoes various chemical reactions, including:
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Olefination: This reaction involves the formation of alkenes from carbonyl compounds, often using phosphonium ylides.
Common Reagents and Conditions:
Hydrosilylation: Catalysts like rhodium or platinum complexes are used under mild conditions.
Cross-Coupling: Palladium catalysts, often with phosphine ligands, are employed under inert atmospheres.
Olefination: Phosphonium ylides are used, typically under basic conditions.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Cross-Coupling: Yields biaryl or heteroaryl compounds.
Olefination: Forms alkenes.
Scientific Research Applications
2-(Dimethylsilyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Dimethylamino)pyridine: Another pyridine derivative with a dimethylamino group at the 2-position, commonly used as a catalyst and base in organic synthesis.
2-(Allyldimethylsilyl)pyridine: Features an allyl group in addition to the dimethylsilyl group, used in similar catalytic applications.
2-(Dimethylvinylsilyl)pyridine: Contains a vinyl group, offering different reactivity profiles in hydrosilylation and cross-coupling reactions.
Uniqueness: 2-(Dimethylsilyl)pyridine is unique due to its specific combination of a pyridine ring and a dimethylsilyl group, which provides a balance of electronic and steric properties that enhance its utility as a ligand and reagent in various chemical transformations .
Properties
InChI |
InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNPHFYDOLOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476626 | |
Record name | 2-(Dimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21032-48-4 | |
Record name | 2-(Dimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dimethylsilyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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